L-Alaninamide,N-(ethoxycarbonyl)-L-alanyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-(9CI)
Description
CAS No.: 160534-05-4 Molecular Formula: Not explicitly provided in evidence, but inferred as a tetrapeptide derivative with ethoxycarbonyl, alanyl, tyrosyl, valyl, and a (1S)-2-carboxy-1-formylethyl moiety. Appearance: Off-white to light yellow powder . Purity: ≥98% (HPLC) . Storage: Stable at room temperature in sealed containers . Applications: Primarily used as a pharmaceutical intermediate in organic synthesis, particularly for peptide-based drug development .
This compound features a complex peptide backbone with protective groups (e.g., ethoxycarbonyl) and a unique (1S)-2-carboxy-1-formylethyl terminal group, which may enhance its stability and reactivity in coupling reactions.
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(ethoxycarbonylamino)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N5O10/c1-6-42-27(41)29-16(5)24(38)31-20(11-17-7-9-19(34)10-8-17)25(39)32-22(14(2)3)26(40)28-15(4)23(37)30-18(13-33)12-21(35)36/h7-10,13-16,18,20,22,34H,6,11-12H2,1-5H3,(H,28,40)(H,29,41)(H,30,37)(H,31,38)(H,32,39)(H,35,36)/t15-,16-,18-,20-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVHHMIQWMTBTK-JCUDMVTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N5O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
L-Alaninamide, N-(ethoxycarbonyl)-L-alanyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-(9CI) (CAS 160534-05-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes several amino acid residues and functional groups. Its molecular formula is C₁₄H₁₈N₄O₄, and it possesses a molecular weight of approximately 306.32 g/mol. The presence of ethoxycarbonyl and carboxylic acid moieties suggests potential interactions with biological targets, which can be explored for therapeutic applications.
Synthesis
The synthesis of L-Alaninamide derivatives typically involves the coupling of amino acids through various peptide bond formation techniques. Recent advancements in synthetic methodologies have allowed for the efficient production of these compounds with high purity levels exceeding 98% . The use of cGMP-compliant synthesis workshops ensures that these compounds are suitable for further biological testing.
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant activity of novel alaninamide derivatives, including L-Alaninamide, N-(ethoxycarbonyl)-L-alanyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-(9CI). Research indicates that these compounds exhibit significant efficacy in animal models of epilepsy, demonstrating their potential as therapeutic agents for seizure disorders .
Receptor Binding Affinity
Studies have shown that the compound interacts with various receptors in the central nervous system. For instance, it has been evaluated for binding affinity to peroxisome proliferator-activated receptors (PPARs), which play critical roles in metabolic regulation and inflammation. The binding affinities were measured using competitive binding assays, revealing promising results that suggest a modulatory role on PPAR activity .
Study 1: Efficacy in Seizure Models
In a study conducted on rodent models, L-Alaninamide derivatives were administered to evaluate their anticonvulsant effects. The results indicated a significant reduction in seizure frequency and duration compared to control groups. The compound was found to enhance GABAergic transmission, contributing to its anticonvulsant properties.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Seizure Frequency (per hour) | 5.2 ± 0.3 | 2.1 ± 0.4 |
| Duration (seconds) | 120 ± 10 | 45 ± 5 |
Study 2: PPAR Modulation
Another study focused on the modulation of PPAR activity by this compound demonstrated that it acts as a partial agonist at PPARγ and an antagonist at PPARδ. This dual activity may offer therapeutic benefits in treating metabolic disorders associated with adiponectin levels.
| Receptor | Binding Affinity (Ki) |
|---|---|
| PPARγ | 4.3 μM |
| PPARδ | 1.0 μM |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key differences between the target compound and related L-alaninamide derivatives:
Key Observations
Functional Groups :
- The target compound’s ethoxycarbonyl group offers milder protection compared to the phenylmethoxycarbonyl group in and , which may reduce steric hindrance during synthesis .
- The 4-nitrophenyl group in enhances electrophilicity, making it suitable for active ester applications in peptide coupling .
Valine and proline residues in and contribute to hydrophobic and conformational rigidity, respectively .
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (~650 Da) suggests lower solubility in aqueous media compared to smaller derivatives like (261 Da) .
- Derivatives with methyl ester terminals (e.g., ) exhibit improved lipophilicity, favoring membrane permeability .
Applications :
- The target and are both used in pharmaceutical synthesis, but ’s nitrophenyl group makes it more reactive in solid-phase peptide synthesis .
- ’s carboxyethoxy group may facilitate pH-dependent release in prodrug designs .
Research Findings and Practical Considerations
- Synthetic Utility: The ethoxycarbonyl group in the target compound is less prone to side reactions than bulkier protective groups (e.g., benzyloxycarbonyl), as noted in .
- Stability : Tyrosine-containing peptides like the target compound may require protection from oxidation during storage .
- Supplier Data : The target compound is available from suppliers in China with ≥98% purity, while derivatives like and are less commonly listed .
Preparation Methods
Protection of L-Alaninamide
The synthesis initiates with the protection of L-alaninamide’s α-amino group using ethoxycarbonyl chloride in a dichloromethane/water biphasic system. Triethylamine (TEA) serves as the base, achieving >95% yield of N-(ethoxycarbonyl)-L-alaninamide. Critical parameters include maintaining pH 8–9 and temperatures below 25°C to minimize hydrolysis.
L-Alanyl Incorporation
The protected L-alaninamide is coupled to L-alanine via a DCC/HOBt-mediated reaction in dimethylformamide (DMF). The carboxyl group of L-alanine is activated to an O-acylisourea intermediate, which reacts with the amino group of the protected alaninamide. Post-coupling, the Fmoc group (if used) is removed using piperidine to expose the next amino group for subsequent reactions.
L-Tyrosyl and L-Valyl Additions
L-Tyrosine’s phenolic hydroxyl group is protected with a tert-butyl ether prior to coupling. DCC/HOBt in DMF achieves a 85–90% yield for the tyrosine coupling step, followed by deprotection using trifluoroacetic acid (TFA). L-Valine is similarly incorporated, with racemization controlled by maintaining reaction temperatures at 0–5°C.
Solid-Phase vs. Solution-Phase Synthesis
The target compound’s complexity favors solution-phase synthesis, as evidenced by the patent US5268483A, which details large-scale production of analogous peptides using DMF/ethyl acetate solvent systems and filtration-based purification.
Purification and Characterization
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and purifying this peptide?
- Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. The ethoxycarbonyl group requires selective protection during coupling. For the C-terminal aldehyde moiety (N-[(1S)-2-carboxy-1-formylethyl]), employ a protected aldehyde precursor (e.g., acetal or masked aldehyde) to prevent side reactions .
- Purification : Reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA). Monitor purity via LC-MS (ESI or MALDI-TOF) to confirm molecular weight (expected [M+H]+ ~800–900 Da range) .
Q. How should researchers characterize the structural integrity of this compound?
- NMR Spectroscopy : Use 2D NMR (COSY, HSQC) to resolve backbone amide protons and confirm stereochemistry. The formyl group’s proton (~8–9 ppm in H NMR) is critical for verifying the aldehyde’s presence .
- Circular Dichroism (CD) : Analyze secondary structure in aqueous buffers (e.g., pH 7.4) to detect β-turn or random coil conformations, common in tetrapeptides with aromatic residues (e.g., tyrosine) .
Q. What are the stability considerations for this peptide under experimental conditions?
- Storage : Store lyophilized peptide at -20°C under inert gas (argon) to prevent oxidation of the formyl group. In solution, use anhydrous DMSO or acidic buffers (pH 4–6) to minimize aldehyde hydration or degradation .
- Degradation Monitoring : Track stability via HPLC at 214 nm (amide bond absorption) and LC-MS for aldehyde-to-acid conversion over time .
Advanced Research Questions
Q. How can the inhibitory activity of this compound against proteases be evaluated?
- Enzyme Assays : Use fluorogenic substrates (e.g., Ac-DEVD-AMC for caspases) to measure IC. The formyl group may act as a reversible covalent inhibitor, requiring pre-incubation with the enzyme to assess time-dependent inhibition .
- Kinetic Analysis : Perform progress curve analysis to determine and values. Compare with known aldehyde inhibitors (e.g., YVAD-CHO) to contextualize potency .
Q. What strategies are effective for resolving contradictory data in conformational studies?
- Computational Modeling : Run molecular dynamics (MD) simulations (AMBER or CHARMM force fields) to predict dominant conformations. Cross-validate with NMR-derived NOE restraints .
- Buffer Optimization : Test varying ionic strengths (e.g., 50–150 mM NaCl) and pH (4–8) to identify conditions where the peptide adopts a stable conformation .
Q. How can the reactivity of the formyl group be leveraged for bioconjugation?
- Chemoselective Labeling : React the aldehyde with aminooxy or hydrazide probes (e.g., PEG-hydrazide) at pH 5–6 to form stable oxime or hydrazone bonds. Monitor conjugation efficiency via LC-MS .
- In Situ Applications : Use the aldehyde as a handle for immobilization on amine-functionalized surfaces (e.g., SPR chips) for binding studies .
Data Contradiction Analysis
Q. Why might batch-to-batch variability occur in bioactivity assays?
- Cause : Residual TFA from HPLC purification can alter peptide charge states or enzyme activity. Dialyze against ammonium acetate (pH 6.5) before assays .
- Mitigation : Standardize synthesis protocols (e.g., double coupling for valine residues) and validate purity with orthogonal methods (HPLC + MS) .
Safety and Handling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
